

# Ligupurpuroside A CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide to Ligupurpuroside A

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ligupurpuroside A**, a phenylpropanoid glycoside isolated from Ligustrum purpurascens, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Ligupurpuroside A**, including its chemical identity, and delves into its biological activities, focusing on its antioxidant and hypolipidemic properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanism underlying its hypolipidemic effects, specifically its modulation of the AMPK/SREBP-1c signaling pathway.

# **Chemical Identity**



| Property          | Value                                | Reference    |
|-------------------|--------------------------------------|--------------|
| CAS Number        | 147396-01-8                          | [1][2][3][4] |
| Molecular Formula | C35H46O19                            | [1][2][3][4] |
| Molecular Weight  | 770.73 g/mol                         | [1][3]       |
| Class             | Phenylpropanoids                     | [1][3]       |
| Source            | Herbs of Ligustrum purpurascens      | [1][3]       |
| Appearance        | Powder                               | [1][3]       |
| Solubility        | DMSO, Pyridine, Methanol,<br>Ethanol | [1][3]       |

# **Biological Activities**

**Ligupurpuroside A** exhibits a range of biological activities, with its antioxidant and hypolipidemic effects being of particular note for drug development.

## **Antioxidant Activity**

**Ligupurpuroside A** has demonstrated potent antioxidant properties. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

# **Hypolipidemic Activity**

Studies have shown that **Ligupurpuroside A** can significantly inhibit lipid accumulation in hepatocytes.[1] This effect is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD). The primary mechanism for this activity is through the modulation of the AMPK-SREBP-1c signaling pathway.

# Experimental Protocols DPPH Radical Scavenging Assay



This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

#### Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Dissolve **Ligupurpuroside A** in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
- Reaction Mixture: In a 96-well plate, add 100  $\mu$ L of the DPPH solution to 100  $\mu$ L of the sample solutions at various concentrations. A control well should contain 100  $\mu$ L of DPPH solution and 100  $\mu$ L of the solvent.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

## **ABTS Radical Scavenging Assay**

This assay measures the ability of a compound to scavenge the ABTS radical cation.

#### Methodology:

- Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
- Working Solution: Dilute the ABTS++ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction Mixture: Add 10  $\mu$ L of the **Ligupurpuroside A** sample solution to 190  $\mu$ L of the ABTS•+ working solution in a 96-well plate.



- Incubation: Incubate the plate at room temperature for 6 minutes.
- Measurement: Read the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

## **Oleic Acid-Induced Lipid Accumulation in HepG2 Cells**

This in vitro model mimics the conditions of hepatic steatosis.

#### Methodology:

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Induction of Steatosis: Seed the HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with oleic acid (conjugated to BSA) at a final concentration of 0.5-1 mM for 24 hours to induce lipid accumulation.
- Treatment: Treat the oleic acid-induced cells with various concentrations of Ligupurpuroside A (e.g., 50 μM) for an additional 24 hours.
- Oil Red O Staining:
  - Wash the cells with phosphate-buffered saline (PBS).
  - Fix the cells with 4% paraformaldehyde for 30 minutes.
  - Wash with PBS and then with 60% isopropanol.
  - Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.
  - Wash with 60% isopropanol and then with PBS.
- Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm to quantify the intracellular lipid content.



# **Signaling Pathway Analysis**

The hypolipidemic effect of **Ligupurpuroside A** is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).

## **AMPK-SREBP-1c Signaling Pathway**

// Nodes LigupurpurosideA [label="Ligupurpuroside A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; pAMPK [label="p-AMPK (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c\_precursor [label="Precursor SREBP-1c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1c\_mature [label="Mature SREBP-1c\n(Nuclear)", fillcolor="#EA4335", fontcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Lipogenic\_Genes [label="Lipogenic Gene\nTranscription\n(FAS, ACC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipogenesis [label="Lipogenesis\n(Fatty Acid & Triglyceride Synthesis)", fillcolor="#F1F3F4", fontcolor="#F1F3F4", fontcolor="#F1FFFFF"];

// Edges LigupurpurosideA -> AMPK [label="Activates", color="#5F6368", fontcolor="#202124"]; AMPK -> pAMPK [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pAMPK -> SREBP1c\_precursor [label="Phosphorylates &\nInhibits Cleavage", color="#5F6368", fontcolor="#5F6368", fontcolor="#202124", dir=tee]; SREBP1c\_precursor -> SREBP1c\_mature [label="Proteolytic\nCleavage", color="#5F6368", fontcolor="#202124"]; SREBP1c\_mature -> Lipogenic\_Genes [label="Promotes", color="#5F6368", fontcolor="#202124"]; Lipogenic\_Genes -> Lipogenesis [label="Leads to", color="#5F6368", fontcolor="#202124"]; Lipogenesis -> Lipid\_Accumulation [label="Results in", color="#5F6368", fontcolor="#202124"]; }
Ligupurpuroside A signaling pathway in hepatocytes.

#### Pathway Description:

- AMPK Activation: Ligupurpuroside A activates AMPK, a key energy sensor in the cell.
- SREBP-1c Inhibition: Activated AMPK (p-AMPK) phosphorylates the precursor form of SREBP-1c. This phosphorylation prevents its proteolytic cleavage and translocation to the nucleus.



- Downregulation of Lipogenic Genes: The reduction in mature, nuclear SREBP-1c leads to decreased transcription of its target genes, which include key enzymes in lipid synthesis such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).
- Reduced Lipogenesis: The downregulation of these lipogenic enzymes results in a decrease in the de novo synthesis of fatty acids and triglycerides.
- Inhibition of Lipid Accumulation: The overall effect is a reduction in intracellular lipid accumulation within the hepatocytes.

## **Experimental Workflow for Pathway Analysis**

// Nodes HepG2\_Culture [label="HepG2 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; OA\_Induction [label="Induce Steatosis\n(Oleic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; LPA\_Treatment [label="Treat with\nLigupurpuroside A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein\_Extraction [label="Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS\_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Western\_Blot [label="Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody\_Incubation [label="Primary & Secondary\nAntibody Incubation\n(p-AMPK, SREBP-1c, FAS, ACC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Densitometry Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HepG2\_Culture -> OA\_Induction [color="#5F6368"]; OA\_Induction -> LPA\_Treatment [color="#5F6368"]; LPA\_Treatment -> Protein\_Extraction [color="#5F6368"]; Protein\_Extraction -> SDS\_PAGE [color="#5F6368"]; SDS\_PAGE -> Western\_Blot [color="#5F6368"]; Western\_Blot -> Antibody\_Incubation [color="#5F6368"]; Antibody\_Incubation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; Workflow for Western Blot analysis of signaling proteins.

# **Quantitative Data Summary**

The following table summarizes the expected outcomes from the described experiments. Actual values should be determined empirically.



| Experiment               | Parameter                   | Expected Result with<br>Ligupurpuroside A |
|--------------------------|-----------------------------|-------------------------------------------|
| DPPH Assay               | % Radical Scavenging        | Dose-dependent increase                   |
| ABTS Assay               | % Radical Scavenging        | Dose-dependent increase                   |
| HepG2 Lipid Accumulation | Intracellular Lipid Content | Significant decrease at 50<br>μM[1]       |
| Western Blot Analysis    | p-AMPK/AMPK Ratio           | Increase                                  |
| Nuclear SREBP-1c         | Decrease                    |                                           |
| FAS Expression           | Decrease                    | _                                         |
| ACC Expression           | Decrease                    | _                                         |

### Conclusion

**Ligupurpuroside A** is a promising natural compound with significant antioxidant and hypolipidemic properties. Its ability to modulate the AMPK-SREBP-1c signaling pathway highlights its potential as a therapeutic agent for metabolic disorders such as NAFLD. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of **Ligupurpuroside A**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Ligupurpuroside A|147396-01-8|COA [dcchemicals.com]
- 3. Ligupurpuroside A | CAS 147396-01-8 | ScreenLib [screenlib.com]
- 4. bocsci.com [bocsci.com]



 To cite this document: BenchChem. [Ligupurpuroside A CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246513#ligupurpuroside-a-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com